molecular formula C22H20N6O B2547819 2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034390-32-2

2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2547819
CAS No.: 2034390-32-2
M. Wt: 384.443
InChI Key: ZGCZUYKUFAATJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound combining two pharmacologically relevant motifs: a tetrahydroimidazo[1,2-a]pyridine core and a triazole-carboxamide moiety. The tetrahydroimidazo[1,2-a]pyridine scaffold is associated with conformational rigidity and bioactivity in central nervous system (CNS) targets, while the triazole-carboxamide group is frequently employed in medicinal chemistry for hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-5,8-11,14-15H,6-7,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZUYKUFAATJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews its biological activity, focusing on its mechanism of action, anticancer efficacy, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C22H20N6O
  • Molecular Weight: 384.443 g/mol
  • CAS Number: 2034390-32-2
  • Purity: Typically 95% .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases. This interaction leads to the modulation of various biochemical pathways associated with cell proliferation and survival.

Target Kinases

The compound primarily targets:

  • Kinase Enzymes: Involved in signaling pathways that regulate cell growth and apoptosis.

Mode of Action

The binding of the compound to its kinase targets results in:

  • Inhibition of Tumor Growth: By disrupting signaling pathways essential for cancer cell survival.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against various human cancer cell lines.

Case Studies and Findings:

  • Cell Lines Tested:
    • A549 (lung carcinoma)
    • Hs-683 (glioma)
    • MCF-7 (breast carcinoma)
    • SK-MEL-28 (melanoma)
    • B16-F10 (melanoma)
  • Efficacy Results:
    • The compound showed IC50 values ranging from 1 to 10 μM against MCF-7 and SK-MEL-28 cell lines .
    • Comparative studies indicated that its potency is similar to established chemotherapeutics like 5-fluorouracil and etoposide .
Cell LineIC50 Value (μM)Reference Drug
MCF-795-FU
SK-MEL-287.8Etoposide
B16-F1010.8N/A

Molecular Docking Studies

Molecular docking studies have revealed strong binding affinities between the compound and targeted kinases. These studies suggest that modifications in the chemical structure can enhance anticancer activity by improving interactions with the kinase active sites .

Comparison with Similar Compounds

Tetrahydroimidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Features a nitro-substituted phenyl group and dicarboxylate ester. Melting point: 215–217°C; 55% yield. Structural rigidity from the tetrahydroimidazo[1,2-a]pyridine core but lacks the triazole-carboxamide group .
  • 2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) ():

    • Substituted with phenethyl and methoxy groups.
    • High HPLC purity (99%), suggesting synthetic reliability.
    • Retains the imidazo[1,2-a]pyridine framework but lacks the triazole-carboxamide and hydrogenated ring .

Triazole-Carboxamide Derivatives

  • 5-Hydroxy-2-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (6) ():

    • Fluorinated biphenyl substituent enhances lipophilicity and metabolic stability.
    • Melting point: 230.2–231.1°C; 98% yield.
    • Shares the triazole-carboxamide group but lacks the tetrahydroimidazo[1,2-a]pyridine core .
  • 2-(Cyclopropylmethyl)-5-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (8) ():

    • Cyclopropylmethyl group may improve membrane permeability.
    • Lower melting point (158.3–159.1°C) compared to fluorinated analogs.
    • Demonstrates the impact of alkyl substituents on physical properties .

Physicochemical Properties

Compound Melting Point (°C) Yield/Purity Key Structural Features
Target Compound Not Reported Not Reported Tetrahydroimidazo-pyridine + triazole-carboxamide
2d () 215–217 55% Nitro-phenyl, dicarboxylate ester
Compound 24 () Not Reported 99% HPLC Phenethyl, methoxy groups
Compound 6 () 230.2–231.1 98% Tetrafluoro-biphenyl, triazole-carboxamide
Compound 8 () 158.3–159.1 88% Cyclopropylmethyl, tetrafluoro-biphenyl

Key Observations :

  • Fluorinated triazole-carboxamides (e.g., Compound 6) exhibit higher melting points, likely due to enhanced crystallinity from fluorine atoms .
  • The tetrahydroimidazo[1,2-a]pyridine core (e.g., 2d) contributes to higher thermal stability compared to non-hydrogenated analogs .

Pharmacological Implications

  • Triazole-Carboxamide Group : Enhances target engagement through hydrogen bonding, as demonstrated in fluorinated analogs with improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.